4-(4-(Ethoxymethyl)piperidin-1-yl)aniline
Description
Properties
IUPAC Name |
4-[4-(ethoxymethyl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-17-11-12-7-9-16(10-8-12)14-5-3-13(15)4-6-14/h3-6,12H,2,7-11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYXFPAQDFXPJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-(Ethoxymethyl)piperidin-1-yl)aniline, a piperidine derivative, has garnered attention in biological research due to its potential therapeutic applications. This compound exhibits diverse biological activities, including antimicrobial and anticancer properties, making it a subject of ongoing research in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets.
Target Interactions
- Enzyme Inhibition : Piperidine derivatives, including this compound, have been shown to inhibit key enzymes involved in cancer and inflammatory pathways. For instance, they can act as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
- Cell Signaling Modulation : The compound influences cell signaling pathways by interacting with proteins such as kinases and phosphatases, which play crucial roles in cellular metabolism and gene expression .
Biological Activities
The compound's biological activities can be summarized as follows:
Case Studies
Several studies have explored the biological effects of this compound:
- Anticancer Activity :
-
Antimicrobial Properties :
- Another investigation demonstrated that this compound inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent .
Biochemical Pathways
The biochemical pathways influenced by this compound include:
- Gene Expression Regulation : The compound alters the expression of genes associated with cell growth and differentiation, impacting overall cellular behavior.
- Metabolic Pathways : It interacts with metabolic enzymes, which can lead to altered drug metabolism profiles in therapeutic contexts .
Research Applications
The applications of this compound in scientific research are diverse:
- Medicinal Chemistry : It serves as a scaffold for developing new pharmaceuticals targeting various diseases.
- Biochemical Assays : Utilized in assays to study enzyme interactions and cellular responses .
- Material Science : Explored for potential use in creating advanced materials due to its unique chemical properties .
Comparison with Similar Compounds
Key Observations :
Table 2: Pharmacological Data for Selected Analogues
Key Observations :
- Receptor Affinity : Piperidine-aniline derivatives with extended alkyl/ether chains (e.g., 5d in ) show enhanced CNS penetration due to balanced logP values (~3.0–3.5) .
- Antiproliferative Activity : Selenium-containing analogs like Yf9b demonstrate that electron-withdrawing groups (e.g., selenazole) significantly enhance microtubule disruption compared to simpler aniline derivatives .
Key Observations :
Preparation Methods
Salt-Forming and Reduction Reaction (Patent CN106432054A)
A prominent method for preparing related piperidine-aniline compounds involves two main steps:
Salt-Forming Reaction:
3-(4-nitrophenyl)pyridine reacts with a 3-halogenated propylene to form an N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt. This intermediate is crucial as it sets the stage for subsequent reduction.Reduction Reaction:
The quaternary ammonium salt is reduced using sodium borohydride in the presence of zinc chloride under mild conditions (20–30°C), converting both the nitro group and the pyridine ring simultaneously to yield 4-(piperidine-3-yl)aniline derivatives.
This method avoids precious metals, lowers production costs, and is suitable for large-scale industrial synthesis. The reaction parameters such as molar ratios of zinc chloride and sodium borohydride, reaction time (3–5 hours), and pH adjustment (to 10–12) are critical for optimizing yield, which can reach over 94% in reported embodiments.
Table 1: Key Parameters for Reduction Reaction
| Parameter | Range/Value | Notes |
|---|---|---|
| Zinc chloride (mol ratio) | 0.5–0.7 equiv | Relative to quaternary salt |
| Sodium borohydride (mol) | 1.5–2 equiv | Added portion-wise |
| Temperature | 20–30 °C | Mild conditions |
| Reaction time | 3–5 hours | Stirring under nitrogen |
| pH during work-up | 10–12 | Adjusted with NaOH |
| Yield | 94.7–96.2% | High yield in industrial scale |
Notes: After reaction completion, the mixture is concentrated, quenched with dilute hydrochloric acid, extracted with ethyl acetate, and purified by recrystallization.
This method, while described for 4-(piperidine-3-yl)aniline, can be adapted for the ethoxymethyl-substituted piperidine by modifying the alkylation step to introduce the ethoxymethyl group on the piperidine nitrogen prior to or after the reduction.
Alkylation of Piperidine Nitrogen
The ethoxymethyl substituent on the piperidine nitrogen can be introduced via nucleophilic substitution reactions, where the piperidine nitrogen acts as a nucleophile attacking an ethoxymethyl halide (e.g., ethoxymethyl chloride or bromide). This alkylation is typically carried out under basic conditions to neutralize the generated acid and promote substitution.
Hydrogenation Reduction Methods
Hydrogenation is a common method to reduce nitro groups to amines in aromatic systems, which can be applied to intermediates en route to 4-(4-(Ethoxymethyl)piperidin-1-yl)aniline.
A related example is the synthesis of 4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline, where a nitro-substituted precursor is reduced using:
- Catalyst: 10% palladium on activated carbon
- Solvent: Ethanol
- Conditions: Room temperature, 1 atm hydrogen pressure, 8 hours
This method achieves high yields (~87–99%) and can be adapted for similar compounds with piperidine rings and aniline moieties.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Salt-forming reaction | Quaternary ammonium salt formation | 3-(4-nitrophenyl)pyridine + 3-halogenated propylene | N/A | Precursor to reduction step |
| Reduction | Sodium borohydride + ZnCl2 | Sodium borohydride, zinc chloride, THF, 20–30 °C, 3–5 h | 94.7–96.2 | Mild, cost-effective, scalable industrial method |
| Alkylation | Nucleophilic substitution | Ethoxymethyl halide, base (e.g., K2CO3) | Variable | To introduce ethoxymethyl group on piperidine N |
| Hydrogenation reduction | Catalytic hydrogenation | Pd/C catalyst, ethanol, H2 (1 atm), RT, 8 h | 87–99 | Reduction of nitro group to aniline |
Research Findings and Practical Considerations
Mild Reaction Conditions: The sodium borohydride/zinc chloride reduction avoids harsh conditions and expensive catalysts, making it suitable for large-scale synthesis.
High Yields and Purity: Reported yields exceed 90%, with NMR data confirming the structure and purity of the products.
Adaptability: The synthetic routes for related piperidine-aniline compounds suggest that the ethoxymethyl substitution can be incorporated either before or after the key reduction step.
Industrial Feasibility: The described methods emphasize cost-effectiveness and scalability, crucial for pharmaceutical or chemical manufacturing.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
